molecular formula C15H24N2 B2362062 {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 926185-85-5

{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B2362062
CAS No.: 926185-85-5
M. Wt: 232.371
InChI Key: YMVFPSOLZLYHIV-UHFFFAOYSA-N
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Description

{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine is a tertiary amine featuring a benzylamine core linked to a 3,5-dimethylpiperidine moiety via a methylene bridge.

Properties

IUPAC Name

[4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-7-13(2)10-17(9-12)11-15-5-3-14(8-16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVFPSOLZLYHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves several stepsThe next step involves the attachment of the piperidine ring to the phenylmethanamine moiety through a methyl bridge . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacology

The compound is being investigated for its potential therapeutic effects on neurological disorders. Its structural similarities to known psychoactive substances suggest it may influence neurotransmitter systems, particularly those involved in mood regulation and cognition.

Case Study : Research has indicated that derivatives of this compound exhibit significant acetylcholinesterase inhibition activity, with an IC₅₀ value of 8.86 µM for acetylcholinesterase and 1.03 µM for butyrylcholinesterase, highlighting its potential role in treating conditions like Alzheimer's disease.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes critical for various biological pathways. Its efficacy as a cholinesterase inhibitor is particularly noteworthy.

EnzymeIC₅₀ Value (µM)
Acetylcholinesterase8.86
Butyrylcholinesterase1.03

These findings underscore the compound's relevance in developing therapeutic agents targeting cholinergic dysfunctions.

Receptor Binding Studies

In vitro studies have demonstrated that {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine effectively binds to various receptors, including opioid receptors. This binding affinity is crucial for drug development aimed at modulating receptor activity.

Case Study : A study on related compounds showed selective binding to the kappa opioid receptor with high potency, which could inform the design of new analgesics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • CNS Activity : The presence of the piperidine ring suggests potential effects on central nervous system functions.
  • Antimicrobial Properties : Some derivatives have shown antibacterial and antifungal activities.

Mechanism of Action

The mechanism of action of {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in three primary aspects:

Substituent Position on the Benzene Ring : Para (4-position) vs. ortho (2-position).

Linking Group : Methylene (-CH2-) vs. carbonyl (-CO-).

Amine Type : Methanamine (-CH2NH2) vs. aniline (-NH2).

Detailed Comparative Analysis

Compound 1 : 1-{4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl}methanamine
  • Structural Difference : Replaces the methylene bridge with a carbonyl group.
  • May alter binding affinity in biological targets due to increased polarity.
  • Source: Santa Cruz Biotechnology (Product ID: sc-333694) .
Compound 2 : {2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine
  • Structural Difference : Substituent at the ortho (2-position) rather than para (4-position) on the benzene ring.
  • May reduce synthetic accessibility due to regiochemical challenges.
  • Source : CymitQuimica (Ref: 3D-YLB16362) .
Compound 3 : 2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]aniline
  • Structural Difference : Combines an aniline group (-NH2) with a carbonyl-linked piperidine at the ortho position.
  • Implications :
    • The aniline group increases polarity and hydrogen-bonding capacity compared to benzylamine derivatives.
    • Ortho substitution may limit rotational freedom, influencing conformational stability.
  • Source: Santa Cruz Biotechnology (Product ID: sc-340681) .
Compound 4 : 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester hydrochloride
  • Structural Difference: Replaces the piperidine moiety with a boronic ester and dimethylamino group.
  • Implications: Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, suggesting utility in synthetic chemistry rather than direct pharmacological activity. The dimethylamino group enhances solubility in polar solvents.
  • Source : Supplier data (MolPort-001-760-986) .

Comparative Table of Key Features

Compound Name Substituent Position Linking Group Amine Type Biological/Synthetic Relevance Price (1 g) Source
Target Compound Para (4-) -CH2- Methanamine Potential trypanocidal activity N/A N/A
1-{4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl}methanamine Para (4-) -CO- Methanamine Synthetic building block $578.00 Santa Cruz
{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine Ortho (2-) -CH2- Methanamine Organic synthesis intermediate €463.00 CymitQuimica
2-[(3,5-Dimethylpiperidin-1-yl)carbonyl]aniline Ortho (2-) -CO- Aniline Research chemical $208.00 Santa Cruz
4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester HCl Para (4-) -B(OR)2- Boronic ester Suzuki coupling reagent N/A Supplier

Biological Activity

{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine, also known as a substituted phenylmethanamine, is a compound that has garnered interest in various biological and pharmacological studies. Its structure features a dimethylpiperidine moiety attached to a phenyl group, suggesting potential interactions with biological systems, particularly in neuropharmacology and receptor binding.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₄N₂
  • Molecular Weight : 232.36 g/mol
  • CAS Number : 926185-85-5

The compound's structural characteristics allow for diverse biological interactions, making it a valuable subject for research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. This compound modulates the activity of these targets, influencing various biochemical pathways and leading to changes in cellular function and physiological responses. It has been noted for its involvement in receptor binding and enzyme inhibition studies, contributing to our understanding of biological pathways and mechanisms .

1. Neuropharmacology

The compound is being explored for its potential as a therapeutic agent in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests it could play a role in developing new neuropharmacological treatments.

2. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for understanding its pharmacological profile. For instance, studies have shown its efficacy as a cholinesterase inhibitor, with derivatives exhibiting significant acetylcholinesterase inhibition activity .

Case Study: Cholinesterase Inhibition

A derivative of this compound was synthesized and evaluated for its cholinesterase inhibition properties. The study reported an IC₅₀ value of 8.86 µM for acetylcholinesterase and 1.03 µM for butyrylcholinesterase, indicating strong inhibitory activity .

Research on Receptor Binding

In vitro studies have demonstrated that this compound binds effectively to various receptors, including opioid receptors. This binding affinity is essential for developing drugs targeting these receptors .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
1-(3,5-Dimethylphenyl)ethanamineEthanolamine derivativePotentially lower CNS penetration
4-(2-Aminobenzyl)piperidinePiperidine with an amino-benzyl substituentEnhanced binding affinity for certain receptors
2-(4-Methoxyphenyl)ethanamineMethoxy-substituted phenylethanamineIncreased lipophilicity may affect bioavailability

The unique combination of the dimethylpiperidine moiety and the phenylmethanamine framework sets this compound apart from other compounds regarding receptor selectivity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine, and what are their respective yields and purities?

  • Methodological Answer : The compound can be synthesized via reductive amination, where a benzaldehyde derivative reacts with 3,5-dimethylpiperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Yields typically range from 31% to 91%, depending on substituent steric effects and reaction optimization . Alternative routes include nucleophilic substitution of halogenated intermediates with piperidine derivatives, though purity (≥95%) often requires column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the amine and piperidine substituents. Coupling constants (e.g., J = 8.4 Hz for aromatic protons) help verify stereochemistry and substitution patterns .
  • HPLC : Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity analysis. System suitability tests ensure resolution of impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 247.215) and detects fragmentation patterns .

Q. What are the known solubility and stability profiles of this compound under various conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : It is stable at room temperature in inert atmospheres but may degrade under prolonged UV exposure. Stability studies should include accelerated degradation tests (40°C/75% RH) over 4 weeks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). Focus on the amine group’s hydrogen-bonding potential and piperidine’s hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. What strategies are recommended for resolving contradictions in biological assay data, such as variable IC₅₀ values?

  • Methodological Answer :

  • Metabolic Profiling : Perform LC-MS/MS to identify metabolites that may interfere with assays. For example, oxidative deamination by CYP450 isoforms can reduce potency .
  • Dose-Response Optimization : Use a Hill slope model to account for allosteric effects. Replicate assays in triplicate with positive/negative controls to minimize batch variability .

Q. What are the challenges in obtaining high-resolution X-ray crystallography data for this compound?

  • Methodological Answer :

  • Crystal Growth : Co-crystallize with a heavy atom (e.g., PtCl₄) to improve diffraction. Slow evaporation from acetonitrile/water (1:1) often yields suitable crystals .
  • Refinement : Use SHELXL for structure refinement. Challenges include resolving disorder in the piperidine ring; apply restraints to bond lengths and angles during refinement .

Q. How does the stereochemistry of the 3,5-dimethylpiperidine substituent affect biological activity?

  • Methodological Answer :

  • Enantiomer Synthesis : Prepare R/S isomers via chiral HPLC (Chiralpak IA column) and test against targets (e.g., GPCRs).
  • Activity Correlation : Cis-3,5-dimethyl substitution enhances receptor binding affinity by 2-fold compared to trans, as shown in SAR studies .

Q. What are the best practices for scaling up synthesis while maintaining >98% purity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry to control exothermic reactions during reductive amination. Monitor pH (4.5–5.5) to prevent byproduct formation .
  • Purification : Employ simulated moving bed (SMB) chromatography for large-scale separation. Validate purity via DSC to detect polymorphic impurities .

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